![molecular formula C20H21FN4OS B2370880 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1797592-66-5](/img/structure/B2370880.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea
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Overview
Description
This compound is a urea derivative with a complex structure that includes a benzo[d]thiazol-2-yl group and a 2-fluorophenyl group . It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum of a similar compound showed peaks at 3327, 3215, 2963, 1670, 1594, 1534, 1434, 1275, 1189, 1023, 935, 888, 848, 750, 721, 667 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitution reactions . The exact reactions would depend on the specific substituents used in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point of a similar compound was found to be 308°C . The molecular weight can be determined from the mass spectrum .Scientific Research Applications
Novel Compound Synthesis and Biological Activity
Research into novel amide and urea derivatives of thiazol-2-ethylamines has demonstrated significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds, including urea analogs, were synthesized and tested for their in vitro activity and selectivity toward the parasite. The most potent compound exhibited an IC50 value of 9nM, showcasing a high level of selectivity and potency against the parasite, although in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).
Metabolism and Disposition Studies
Disposition and metabolism studies of novel compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), reveal insights into their pharmacokinetic profiles. These studies are crucial for understanding the elimination pathways, metabolic stability, and potential metabolites of therapeutic compounds, aiding in the optimization of their pharmacological properties (Renzulli et al., 2011).
Structural and Conformational Studies
Structural and conformational studies of tri-substituted ureas containing N-methylpiperazine moieties alongside phenyl and N-heterocyclic substituents have been conducted to understand the dynamics of these compounds. Such studies provide valuable information on the conformational preferences and potential biological activities of these derivatives, contributing to the design of more effective therapeutic agents (Iriepa & Bellanato, 2013).
Antimicrobial and Antioxidant Activities
A new class of antimicrobial and antioxidant agents based on thiourea and urea derivatives of benzo[d] isoxazole has shown promising activity. These compounds were synthesized and evaluated for their efficacy against selected organisms and free radicals, representing a potential class of lead compounds for the development of new therapeutic agents (Sudhamani et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKDVWAPFXNEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea |
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